Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a heterocyclic compound that features a piperidine ring substituted with a pyridine ring at the 3-position and a methyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate typically involves the reaction of 3-pyridylmethylamine with methyl 4-piperidone-4-carboxylate under acidic conditions. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: Lacks the pyridine ring, making it less versatile in certain applications.
Pyridine derivatives: Similar in structure but may lack the piperidine ring, affecting their chemical reactivity and biological activity.
Uniqueness
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound possesses a piperidine ring substituted with a pyridine moiety, which is known to enhance its interaction with biological targets. The compound's structure allows it to engage in π-π interactions and hydrogen bonding, facilitating its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effective inhibition of growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 25 μg/mL |
Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly against resistant strains.
2. Anticancer Activity
This compound has shown promising results in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 10 |
A549 (lung cancer) | 12 |
The compound's anticancer effects are attributed to its interference with cell cycle progression and induction of oxidative stress within tumor cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The pyridine ring facilitates interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. This dual interaction is crucial for modulating enzyme or receptor activities, leading to various biological effects .
Case Studies
Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a strong correlation between structural modifications and enhanced antimicrobial potency, highlighting the importance of the pyridine substituent .
Study on Anticancer Properties : Another pivotal study focused on the compound's effects on apoptosis in breast cancer cells. The researchers found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its potential as an anticancer therapeutic .
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Optimization for Drug Development : Structural modifications may enhance potency and selectivity for specific biological targets.
- In Vivo Studies : Further studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Investigating the effects of combining this compound with existing therapies could lead to more effective treatment protocols for infections and cancer.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 1-pyridin-3-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-7-14(8-5-10)11-3-2-6-13-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3 |
InChI Key |
SZTWJVGZVNOZPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CN=CC=C2 |
Origin of Product |
United States |
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